molecular formula C16H15N3O5 B3888448 N'-(2-methoxy-2-phenylacetyl)-4-nitrobenzohydrazide

N'-(2-methoxy-2-phenylacetyl)-4-nitrobenzohydrazide

Cat. No.: B3888448
M. Wt: 329.31 g/mol
InChI Key: KTWPEOHOQQSMNA-UHFFFAOYSA-N
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Description

N’-(2-methoxy-2-phenylacetyl)-4-nitrobenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a methoxy group, a phenylacetyl group, and a nitrobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxy-2-phenylacetyl)-4-nitrobenzohydrazide typically involves the reaction of 2-methoxy-2-phenylacetyl chloride with 4-nitrobenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production methods for N’-(2-methoxy-2-phenylacetyl)-4-nitrobenzohydrazide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxy-2-phenylacetyl)-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-(2-methoxy-2-phenylacetyl)-4-nitrobenzohydrazide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N’-(2-methoxy-2-phenylacetyl)-4-nitrobenzohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The nitro group may play a role in its biological activity, potentially through the generation of reactive nitrogen species that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-methoxy-2-phenylacetyl)-2-thiophenecarbohydrazide
  • N-(4-{(1Z)-N-[(2S)-2-Methoxy-2-phenylacetyl]ethanehydrazonoyl}phenyl)benzamide

Uniqueness

N’-(2-methoxy-2-phenylacetyl)-4-nitrobenzohydrazide is unique due to the presence of both a methoxy group and a nitro group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N'-(2-methoxy-2-phenylacetyl)-4-nitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-24-14(11-5-3-2-4-6-11)16(21)18-17-15(20)12-7-9-13(10-8-12)19(22)23/h2-10,14H,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWPEOHOQQSMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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